Benzyl bromide
Overview
Description
Benzyl bromide appears as a colorless liquid with an agreeable odor. Toxic by inhalation and by skin absorption. It is slightly soluble in water and denser than water (density 1.44 g / cm3 (Aldrich)). A lachrymator. Corrosive to metals and tissue.
This compound is a member of the class of benzyl bromides that is toluene substituted on the alpha-carbon with bromine. It has a role as a lachrymator.
This compound is an organobromide compound. It is used in organic synthesis for the introduction of the benzyl protecting group for alcohols and carboxylic acids. This compound is a also strong lachrymator, as well as being intensely irritating to skin and mucous membranes. Because of these properties, it has been used as a war gas. Bromine is a halogen element with the symbol Br and atomic number 35. Diatomic bromine does not occur naturally, but bromine salts can be found in crustal rock. (L625, L674)
Scientific Research Applications
Alkylation of Methionine and Cysteine : Benzyl bromide acts as a fast and selective alkylator of methionine and cysteine, leading to the inactivation of fumarase and alkylation of a methionine residue (Rogers, Shaltiel, & Boyer, 1976).
Selective Labeling of Proteins : It's used for labeling selenomethionine residues in proteins with a fluorescent derivative, NBD-BBr, enhancing site-specific modification (Lang, Spratt, Guillemette, & Palmer, 2006).
Generation of Benzyl Radicals : The one-electron cleavage of benzylic bromides at palladium and palladized cathodes allows for the generation of benzyl radicals, which can be immobilized onto solid interfaces (Jouikov & Simonet, 2010).
Copper-Promoted Coupling : Copper-promoted coupling with terminal alkynes forms functionalized benzyl-substituted propiolates, useful as building blocks for synthesizing benzyl-substituted heterocycles (Davies, Abel, & Wulff, 2009).
Synthesis of Drug Intermediates : A mild, efficient method for preparing benzyl bromides, including the precursor of omeprazole, is highlighted, beneficial for pharmaceutical research (Joseph & Larraza-Sanchez, 2011).
Light-Induced Bromination in Continuous Flow : A scalable procedure using compact fluorescent lamps for benzylic bromination in continuous flow is promising for industrial applications (Cantillo et al., 2014).
Antimicrobial Agents : Hexahydroimidazo[1,5-a]pyridinium bromides with benzyl substituents exhibit high antimicrobial activities, showing potential as antimicrobial agents (Türkmen et al., 2011).
Stille Cross-Coupling : Efficient and selective cross-coupling of benzylic and allylic bromides with organostannanes is achieved, indicating its utility in organic synthesis (Crawforth, Fairlamb, & Taylor, 2004).
Fullerene Functionalization : Transition-metal-mediated benzylation of C60 with benzyl chlorides, a more affordable alternative to benzyl bromides, results in dibenzylated products (Xu, Yang, Han, & Gao, 2023).
Mechanism of Action
Target of Action
Benzyl bromide is an organic compound primarily used in organic synthesis as a reagent for introducing benzyl groups . It is often used as a protecting agent for hydroxy groups of alcohols via O-benzylation reaction . The primary targets of this compound are therefore the hydroxy groups in alcohols and carboxylic acids .
Mode of Action
this compound interacts with its targets through a process known as benzylation. This involves the substitution of a hydrogen atom in the hydroxy group with a benzyl group . The reaction is facilitated by the presence of a catalyst, typically sodium iodide, which generates a more reactive benzyl iodide in situ . This process enhances the reactivity of this compound, allowing it to effectively interact with its targets .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the transformation of alcohols and carboxylic acids. Through benzylation, this compound modifies these compounds, altering their chemical structure and properties . The downstream effects of this modification can vary widely depending on the specific compound being benzylated and the context in which it is used.
Result of Action
The primary result of this compound’s action is the introduction of benzyl groups into other compounds, effectively transforming their chemical structure and properties . This can have a wide range of effects at the molecular and cellular level, depending on the specific compound being benzylated and the context in which it is used.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other compounds, and the specific conditions under which the reaction is carried out. For instance, this compound is known to be a strong lachrymator and is intensely irritating to skin and mucous membranes . Therefore, it should be handled with care, and used only under a chemical fume hood .
Safety and Hazards
Benzyl bromide is a strong lachrymator and is also intensely irritating to skin and mucous membranes . Inhalation causes irritation of nose and throat; severe exposure may cause pulmonary edema . Vapors cause severe eye irritation; liquid can burn eyes . Skin contact causes irritation . Ingestion causes irritation of mouth and stomach .
Future Directions
Benzyl bromide serves as important and frequently used building blocks towards target molecules in the pharmaceutical, agrochemical, and materials industries . The application of photochemistry can achieve the desired reactivity without the need for additional reagents (such as radical initiators) or high temperatures .
Biochemical Analysis
Biochemical Properties
Benzyl bromide is widely used as an alkylation reagent in drug synthesis . It is of increasing concern to pharmaceutical industries and regulatory agencies due to its potential genotoxicity . The compound is a reagent for introducing benzyl groups .
Cellular Effects
Due to its potential genotoxicity, it is likely that it could influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its role as an alkylation agent .
Temporal Effects in Laboratory Settings
It is known that this compound is a potential genotoxic impurity, and therefore its long-term effects on cellular function in in vitro or in vivo studies would be of significant concern .
Dosage Effects in Animal Models
Due to its potential genotoxicity, it is likely that there could be threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
As an alkylation agent, it could potentially interact with various enzymes or cofactors .
Transport and Distribution
Due to its small size and lipophilic nature, it is likely that it could diffuse across cell membranes .
Subcellular Localization
Due to its lipophilic nature, it is likely that it could localize to lipid-rich areas of the cell, such as the cell membrane .
Properties
IUPAC Name |
bromomethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEZXYOZHKGVCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
Record name | BENZYL BROMIDE | |
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DSSTOX Substance ID |
DTXSID8024658 | |
Record name | alpha-Bromotoluene | |
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Molecular Weight |
171.03 g/mol | |
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Physical Description |
Benzyl bromide appears as a colorless liquid with an agreeable odor. Toxic by inhalation and by skin absorption. It is slightly soluble in water and denser than water (density 1.44 g / cm3 (Aldrich)). A lachrymator. Corrosive to metals and tissue., Light brown, clear, liquid with an unpleasant odor; Melting point = -3 to -1 deg C; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |
Record name | BENZYL BROMIDE | |
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Boiling Point |
388 to 390 °F at 760 mmHg (NTP, 1992), 191 °C, 198-199 °C | |
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Flash Point |
188 °F (NTP, 1992), 79 °C, 86 °C (187 °F) - closed cup, 79 °C (closed cup), 79 °C c.c. | |
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Solubility |
Reaction (NTP, 1992), Miscible in ethanol and ether; soluble in carbon tetrachloride, Sol in benzene, Solubility in water: reaction | |
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Density |
1.441 at 71.6 °F (USCG, 1999) - Denser than water; will sink, 1.4380 at 20 °C, Relative density (water = 1): 1.438 | |
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Vapor Density |
5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.8 (Air = 1), Relative vapor density (air = 1): 5.9 | |
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Vapor Pressure |
1 mmHg at 90 °F (NTP, 1992), 0.39 [mmHg], VP: 100 Pa at 25.4 °C; 1 kPa at 66.8 °C; 10 kPa at 121.7 °C; 100 kPa at 198.3 °C, 0.450 mm Hg at 25 °C, Vapor pressure, Pa at 32.2 °C: 133 | |
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Impurities |
Mixt of benzyl bromide (technical prod contained o- and p-bromotoluene contaminants). | |
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Color/Form |
Clear, refractive liquid, Colorless to yellow liquid, Lacrimatory liquid | |
CAS No. |
100-39-0 | |
Record name | BENZYL BROMIDE | |
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Melting Point |
27 to 30 °F (NTP, 1992), -1.5 °C, -4.0 °C | |
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Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/234 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZYL BROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZYL BROMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.